2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-13-7-9-15(10-8-13)21-14-5-3-12(4-6-14)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBPTAMJWPTNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368919 | |
| Record name | 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38008-37-6 | |
| Record name | 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide typically involves the reaction of 4-(4-ethoxyphenoxy)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thioamides.
Hydrolysis: 4-(4-ethoxyphenoxy)aniline and chloroacetic acid.
Oxidation: 4-(4-ethoxyphenoxy)benzaldehyde or 4-(4-ethoxyphenoxy)benzoic acid.
Scientific Research Applications
1. Antipsychotic Properties
Research has indicated that compounds related to 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide exhibit significant antipsychotic activity. A study demonstrated that derivatives of N-phenylacetamides, including those with arylpiperazine structures, showed variable antipsychotic effects through interactions with serotonin (5-HT2A) and dopamine (D2) receptors . The compound's structure allows it to potentially modulate neurotransmitter systems involved in psychosis.
2. Anti-inflammatory Effects
Some studies suggest that derivatives of acetamides may possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .
3. Anticancer Activity
Emerging research indicates that compounds similar to this compound may have anticancer properties. The apelin receptor agonists, for example, have been implicated in tumor neoangiogenesis, suggesting that modifying this compound could lead to new cancer therapies targeting angiogenic pathways .
Case Study 1: Antipsychotic Activity Evaluation
In a controlled study, various derivatives of N-phenylacetamides were synthesized and evaluated for their antipsychotic effects using animal models. The results indicated that certain compounds exhibited significant reductions in catalepsy compared to standard treatments like haloperidol, suggesting a promising avenue for developing new antipsychotic medications .
Case Study 2: Anti-inflammatory Potential
A series of experiments were conducted to assess the anti-inflammatory effects of related acetamides. Results showed a marked decrease in inflammatory markers in treated animal models, indicating potential therapeutic applications for chronic inflammatory conditions .
Comparative Analysis Table
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antipsychotic | Interaction with 5-HT2A and D2 receptors |
| Related N-phenylacetamides | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Apelin receptor agonists | Anticancer | Modulation of angiogenesis |
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The ethoxyphenoxy group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, highlighting differences in substituents, bioactivity, and physicochemical properties:
Key Comparisons :
Substituent Effects on Bioactivity: The ethoxyphenoxy group in the target compound may enhance binding to cytochrome P450 enzymes in insects, similar to herbicidal chloroacetamides like metolachlor . In contrast, the oxiran-2-ylmethoxy substituent in ’s compound introduces an epoxide ring, enabling covalent interactions with biological nucleophiles, which is critical in insect growth regulation . Thiazole and triazole derivatives () exhibit broader antimicrobial and anticancer activities due to their heterocyclic aromatic systems, which facilitate interactions with DNA or microbial enzymes .
Physicochemical Properties :
- The trifluoromethyl group in ’s compound increases lipophilicity (XLogP3 = 2.8) and electron-withdrawing effects, enhancing reactivity in alkylation reactions . Conversely, the morpholine sulfonyl group in ’s analog reduces lipophilicity (XLogP3 = 1.5), likely improving aqueous solubility for enzyme-targeting applications .
Modifications at the phenyl ring (e.g., ethoxyphenoxy vs. triazole) require tailored coupling reagents and purification steps.
Biological Activity
2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse sources and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a chloroacetamide moiety linked to a phenyl group substituted with an ethoxyphenoxy group, which is believed to influence its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
A study investigating the antimicrobial potential of chloroacetamides, including derivatives similar to this compound, revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness against Gram-negative bacteria was comparatively lower, indicating a selective action profile .
Table 1: Antimicrobial Activity of Chloroacetamides
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| This compound | Moderate | Low | Moderate |
| N-(4-Chlorophenyl)-2-chloroacetamide | High | Moderate | Low |
| N-(3-Bromophenyl)-2-chloroacetamide | High | Low | Moderate |
Anticancer Activity
Research into the anticancer properties of related chloroacetamides indicates that these compounds can induce apoptosis in cancer cell lines. For example, studies demonstrated that certain derivatives could significantly inhibit cell proliferation in A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving DNA synthesis inhibition and caspase activation .
Case Study: Anticancer Evaluation
A particular study synthesized several N-substituted chloroacetamides and evaluated their anticancer activity using MTT assays. The results indicated that compounds bearing specific substituents exhibited enhanced cytotoxicity against tumor cells, suggesting that structural modifications can optimize therapeutic efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. The presence of the ethoxy group and the chlorinated acetamide moiety appears to enhance lipophilicity, facilitating better membrane permeability and interaction with biological targets .
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Biological Activity |
|---|---|
| Ethoxy Group | Increases lipophilicity |
| Chlorine Substitution | Enhances antimicrobial potency |
| Phenyl Ring Substitution | Affects selectivity towards microbes |
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for predicting its biological efficacy. Computational models such as ADME/PK analyses have been employed to assess absorption, distribution, metabolism, and excretion properties, which are essential for evaluating its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous chloroacetamides are prepared by reacting substituted anilines with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux in aprotic solvents like THF or dichloromethane . Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of amine to chloroacetyl chloride) and reaction time (4–6 hours). Side reactions, such as over-acylation, are mitigated by slow addition of reagents and temperature monitoring .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The amide proton (N–H) appears as a singlet near δ 10.5–11.0 ppm in NMR, while the ethoxy group (–OCHCH) shows a quartet at δ 1.3–1.4 ppm (CH) and a triplet at δ 4.0–4.1 ppm (OCH) . Infrared (IR) spectroscopy confirms the carbonyl stretch (C=O) at 1650–1680 cm and C–Cl vibrations at 550–650 cm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) with <5 ppm error .
Q. What are the primary applications of this compound in medicinal chemistry or agrochemical research?
- Methodological Answer : Chloroacetamide derivatives are widely used as intermediates for bioactive molecules. For instance, analogs of this compound have been incorporated into kinase inhibitors (e.g., FLT3 inhibitors) via substitution of the chloride with heterocyclic amines . In agrochemistry, similar structures (e.g., acetochlor) act as herbicides by inhibiting very-long-chain fatty acid synthesis in plants .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for chloroacetamide derivatives during structural elucidation?
- Methodological Answer : Contradictions in bond lengths or angles may arise from polymorphism or experimental resolution. Using SHELXL for refinement, researchers should validate hydrogen-bonding interactions (e.g., N–H···O) and intramolecular contacts (e.g., C–H···Cl) against crystallographic databases like the Cambridge Structural Database (CSD). For example, intramolecular C–H···O interactions in analogous compounds stabilize planar conformations, which can be cross-checked with DFT calculations .
Q. What strategies optimize the regioselective functionalization of the ethoxyphenoxy moiety in this compound?
- Methodological Answer : Electrophilic aromatic substitution (EAS) on the ethoxyphenoxy ring requires directing groups. The para-ethoxy group is a strong activating substituent, favoring electrophiles (e.g., nitration, halogenation) at the ortho position. To avoid side reactions, protect the amide group via tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups before EAS. Post-functionalization deprotection yields the desired derivatives .
Q. How do solvation effects and intermolecular interactions impact the compound’s stability in aqueous vs. organic matrices?
- Methodological Answer : Hydrolysis of the chloroacetamide group is accelerated in aqueous media, especially under acidic or alkaline conditions. Stability studies using HPLC-MS show that the chloride substituent hydrolyzes to hydroxyl derivatives at pH > 9.0. In contrast, organic solvents (e.g., acetonitrile) stabilize the compound via hydrophobic interactions, as evidenced by molecular dynamics simulations .
Data Contradiction Analysis
Q. Why do bioactivity assays for structurally similar chloroacetamides show conflicting results against microbial targets?
- Methodological Answer : Discrepancies arise from variations in microbial strains, assay protocols, or solubility. For example, 2-chloroacetamide derivatives exhibit higher antifungal activity in DMSO solutions (>90% inhibition at 50 µg/mL) compared to aqueous suspensions (<30% inhibition) due to poor membrane permeability. Standardizing MIC/MBC assays using CLSI guidelines and verifying compound purity via LC-MS are critical .
Q. How can researchers reconcile differences in reaction yields reported for analogous synthetic pathways?
- Methodological Answer : Yield variations often stem from impurities in starting materials (e.g., aniline derivatives) or incomplete removal of byproducts (e.g., HCl during amide formation). Reproducibility is enhanced by pre-purifying reagents via column chromatography and monitoring reactions in real-time using TLC or inline IR. For example, yields improve from 70% to 85% when residual HCl is scavenged with molecular sieves .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 75–85% (optimized conditions) | |
| Melting Point | 145–148°C (DSC) | |
| Aqueous Solubility | 0.12 mg/mL (25°C, pH 7.0) | |
| Key IR Peaks | 1665 cm (C=O), 620 cm (C–Cl) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
